Anti-inflammatory agent 55

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H15N3O7 |

|---|---|

Molecular Weight |

373.3 g/mol |

IUPAC Name |

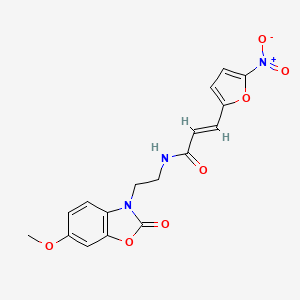

(E)-N-[2-(6-methoxy-2-oxo-1,3-benzoxazol-3-yl)ethyl]-3-(5-nitrofuran-2-yl)prop-2-enamide |

InChI |

InChI=1S/C17H15N3O7/c1-25-12-2-5-13-14(10-12)27-17(22)19(13)9-8-18-15(21)6-3-11-4-7-16(26-11)20(23)24/h2-7,10H,8-9H2,1H3,(H,18,21)/b6-3+ |

InChI Key |

IVMYOCZCDZOSDA-ZZXKWVIFSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)C=CC3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Unraveling the Mechanism of Action of Anti-Inflammatory Agent 55

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The discovery of novel anti-inflammatory therapeutics with specific mechanisms of action is a paramount goal in drug development. This document provides a detailed technical overview of Anti-Inflammatory Agent 55 (hereinafter referred to as "Agent 55"), a potent and selective modulator of key inflammatory signaling pathways. We will delve into its core mechanism of action, present quantitative data on its efficacy, detail the experimental protocols used for its characterization, and provide visual representations of the targeted molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Agent 55 has been identified as a highly specific inhibitor of the IκB Kinase (IKK) complex, a critical upstream regulator of the Nuclear Factor-kappa B (NF-κB) signaling cascade. The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcriptional activation of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In a resting state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm through its association with the inhibitor of NF-κB, IκBα. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), the IKK complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and driving the inflammatory response.

Agent 55 exerts its anti-inflammatory effects by directly binding to the IKKβ subunit, preventing the phosphorylation of IκBα. This action stabilizes the NF-κB/IκBα complex in the cytoplasm, effectively blocking NF-κB nuclear translocation and the subsequent transcription of pro-inflammatory genes.

Caption: NF-κB signaling pathway with the inhibitory action of Agent 55 on the IKK complex.

Quantitative Efficacy and Selectivity

The potency and selectivity of Agent 55 have been quantified through a series of in vitro assays. The data highlights its sub-micromolar efficacy in inhibiting the target kinase and its functional consequences in cellular models of inflammation.

| Parameter | Value | Assay Type | Cell Line/System |

| IKKβ IC50 | 150 nM | Kinase Activity Assay | Recombinant Human IKKβ |

| TNF-α-induced IκBα Phosphorylation IC50 | 450 nM | Western Blot | Human Monocytic THP-1 Cells |

| TNF-α Release Inhibition (LPS-stimulated) | 600 nM | ELISA | Murine RAW 264.7 Macrophages |

| IL-6 Release Inhibition (LPS-stimulated) | 750 nM | ELISA | Murine RAW 264.7 Macrophages |

| Kinase Selectivity (Panel of 100 kinases) | >100-fold selective for IKKβ over other tested kinases | Kinase Panel Screen | In vitro enzymatic assays |

Key Experimental Protocols

The following sections provide detailed methodologies for the core experiments used to characterize the mechanism of action of Agent 55.

IKKβ In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of Agent 55 on the enzymatic activity of recombinant IKKβ.

-

Methodology:

-

Recombinant human IKKβ enzyme is incubated in a kinase buffer containing ATP and a specific peptide substrate (e.g., a biotinylated IκBα peptide).

-

Agent 55 is added in a dose-response manner (e.g., from 1 nM to 100 µM).

-

The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., Kinase-Glo®) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular IκBα Phosphorylation Assay (Western Blot)

-

Objective: To measure the effect of Agent 55 on the phosphorylation of IκBα in a cellular context.

-

Methodology:

-

THP-1 cells are seeded in 6-well plates and pre-treated with various concentrations of Agent 55 or vehicle control for 1 hour.

-

Cells are then stimulated with TNF-α (e.g., 20 ng/mL) for 15 minutes to induce IKK activation.

-

The reaction is stopped by placing the plates on ice and washing with cold phosphate-buffered saline (PBS).

-

Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. An antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software.

-

Pro-Inflammatory Cytokine Quantification (ELISA)

-

Objective: To quantify the inhibitory effect of Agent 55 on the production and release of pro-inflammatory cytokines.

-

Methodology:

-

RAW 264.7 macrophage cells are plated in 96-well plates.

-

Cells are pre-treated with a dose-range of Agent 55 or vehicle for 1 hour.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the wells.

-

The plates are incubated for 18-24 hours to allow for cytokine production and secretion.

-

The supernatant from each well is collected.

-

The concentration of TNF-α and IL-6 in the supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Absorbance is read on a plate reader, and cytokine concentrations are determined by comparison to a standard curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical high-throughput screening (HTS) workflow that could be employed to identify and characterize inhibitors of the NF-κB pathway, such as Agent 55.

Caption: High-throughput screening workflow for the identification of NF-κB pathway inhibitors.

A Comprehensive Technical Guide to the Synthesis and Characterization of a Selective Anti-inflammatory Agent: A Case Study of Celecoxib

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity provides potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects often associated with non-selective NSAIDs that also inhibit the COX-1 enzyme.[1][3] Marketed under the brand name Celebrex, it is used to manage pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.[1][4] The molecule's structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, features a central pyrazole ring with a sulfonamide moiety, which is crucial for its selective binding to the COX-2 enzyme.[1][5] This guide provides an in-depth overview of a common synthetic route for Celecoxib and the analytical techniques employed for its characterization.

Synthesis Protocol

The synthesis of Celecoxib typically involves a key cyclocondensation reaction to form the central pyrazole ring. A common and illustrative method is the reaction between a 1,3-dione intermediate and a substituted hydrazine.

Experimental Workflow for Celecoxib Synthesis

Caption: A generalized workflow for the synthesis of Celecoxib.

Detailed Experimental Protocol:

A representative synthesis for Celecoxib is detailed below, adapted from established industrial processes[6]:

-

Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate IV):

-

Dissolve 4-methylacetophenone (50 g, 0.373 mol) in toluene (250 ml).

-

To this solution, add a 30% methanolic sodium methoxide solution (80.6 g, 0.447 mol), followed by ethyl trifluoroacetate (63.58 g, 0.447 mol) at a temperature of 25-30 °C.

-

Raise the temperature of the reaction mixture to 55-60 °C and stir for approximately 4 hours until the reaction is complete.

-

Cool the mixture to 20-25 °C and wash with 10% aqueous hydrochloric acid (200 ml).

-

Separate the organic layer and concentrate it under reduced pressure at 50-55 °C to yield the dione intermediate as an oily mass (approx. 80 g).[6]

-

-

Synthesis of Celecoxib (I):

-

The crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione is then condensed with 4-sulfonamidophenylhydrazine.

-

This reaction is typically carried out in a solvent such as an alcohol (e.g., methanol) or an amide solvent.[6] The use of a methanol and toluene mixture has been shown to reduce the formation of the undesired regioisomer.[6]

-

The reaction mixture is heated under reflux to drive the cyclization and dehydration, forming the pyrazole ring of Celecoxib.

-

-

Purification:

-

The crude Celecoxib is purified by recrystallization.

-

A common procedure involves dissolving the crude product in a suitable solvent mixture and then cooling the solution to 0-5 °C to precipitate the crystalline form of Celecoxib.[6]

-

Characterization Data

The structural integrity and purity of the synthesized Celecoxib are confirmed using various analytical techniques.

Table 1: Physicochemical and Spectroscopic Data for Celecoxib

| Parameter | Result | Reference(s) |

| Physical State | White crystalline solid | [7] |

| Melting Point | 161.3 °C - 162.2 °C | [8] |

| Solubility | Poorly soluble in water; Soluble in methanol, chloroform, and acetonitrile. | [7] |

| UV-Vis Spectroscopy | λmax at 253 nm (in methanol) | |

| FT-IR Spectroscopy | Characteristic absorption bands for -SO₂NH group and other functional groups would be present. | [9] |

| ¹H-NMR Spectroscopy | Spectra would confirm the presence of protons on the aromatic rings and the methyl group. | [8][9] |

| ¹³C-NMR Spectroscopy | Spectra would confirm the carbon framework of the molecule. | [5] |

| Mass Spectrometry | Molecular Weight: 381.37 g/mol (C₁₇H₁₄F₃N₃O₂S) | [8] |

Table 2: Chromatographic Data for Celecoxib Analysis

| Parameter | Method Details | Result | Reference(s) |

| RP-HPLC | Column: C-18Mobile Phase: Acetonitrile:Water:Triethylamine:Orthophosphoric acid (600:400:1:1)Flow Rate: 1.0 ml/minDetection: UV at 220 nm | Retention Time: ~9.5 minutes | [10] |

| Assay Linearity | RP-HPLC method | 14000 mcg - 26000 mcg | [10] |

| Method Accuracy | Determined by % recovery | 98.70% to 100.28% | [10] |

| Purity | HPLC analysis shows regioisomer impurity can be controlled to less than 2.5% with optimized synthesis conditions. | >97.5% purity | [6] |

Mechanism of Action: Signaling Pathway

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is a key enzyme in the prostaglandin synthesis pathway.[2][11] Unlike COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced by inflammatory stimuli.[1][11]

COX-2 Inhibition Pathway

Caption: Celecoxib's mechanism of action via COX-2 inhibition.

By blocking COX-2, Celecoxib prevents the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[11][12] This leads to a reduction in the pain and inflammation associated with various conditions.[2] Furthermore, Celecoxib has been investigated for its anti-cancer properties, which are thought to involve the induction of apoptosis and inhibition of angiogenesis, partly through pathways independent of COX-2 inhibition, such as targeting 3-phosphoinositide-dependent protein kinase-1 (PDK-1).[4][12]

Anticancer Signaling Pathways of Celecoxib

Caption: Anticancer mechanisms of Celecoxib.[12]

References

- 1. Celecoxib - Wikipedia [en.wikipedia.org]

- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]

- 7. bepls.com [bepls.com]

- 8. latamjpharm.org [latamjpharm.org]

- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. metfop.edu.in [metfop.edu.in]

- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

The Discovery and Development of a Novel Class of Steroidal Anti-inflammatory Agents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of a novel class of potent steroidal anti-inflammatory agents characterized by a [16α,17α-d] isoxazoline or oxime moiety. Due to the limited specific public information on a single designated "Anti-inflammatory agent 55," this document focuses on a representative compound from this series, a [16α,17α-d] isoxazoline derivative of 9α-fluoroprednisolone, for which experimental data is available. This guide will cover the synthesis, mechanism of action, and pharmacological evaluation of this promising class of anti-inflammatory candidates.

Introduction: The "Antedrug" Concept in Steroidal Anti-inflammatory Therapy

Corticosteroids are highly effective in treating a wide range of inflammatory conditions. However, their clinical utility is often limited by significant systemic side effects. The "antedrug" concept aims to address this challenge by designing locally active drugs that are rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing adverse effects. The steroidal isoxazoline and oxime derivatives discussed herein were developed based on this principle. These compounds are designed to retain high topical anti-inflammatory potency while exhibiting a reduced systemic side effect profile.

Synthesis and Chemical Properties

The synthesis of this class of compounds involves the creation of a novel 16α,17α-d-isoxazoline ring fused to the steroid backbone. This is achieved through a highly regio- and stereo-selective 1,3-dipolar cycloaddition of fulminic acid to the corresponding steroidal olefin precursors.

General Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the creation of [16α,17α-d] isoxazoline derivatives of anti-inflammatory steroids.

Experimental Protocol: Synthesis of [16α,17α-d] Isoxazoline Derivatives[1]

-

Preparation of Fulminic Acid: Mercuric fulminate is treated with bromotrimethylsilane in anhydrous ether under a nitrogen atmosphere to generate fulminic acid in situ.

-

Cycloaddition Reaction: The corresponding steroidal olefin (e.g., a derivative of prednisolone or 9α-fluoroprednisolone) is dissolved in a suitable anhydrous solvent (e.g., ether).

-

The freshly prepared fulminic acid solution is added dropwise to the solution of the steroidal olefin at room temperature.

-

The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired 16α,17α-d-isoxazoline derivative.

-

Further Modifications (Optional): The 21-hydroxyl group can be acetylated using standard procedures (e.g., acetic anhydride in pyridine) to produce the corresponding 21-acetate derivative.

Mechanism of Action and Signaling Pathway

Like traditional corticosteroids, these novel steroidal derivatives are believed to exert their anti-inflammatory effects primarily through binding to and activating the glucocorticoid receptor (GR). The activated GR then translocates to the nucleus and modulates the transcription of target genes.

Glucocorticoid Receptor-Mediated Anti-inflammatory Signaling

The diagram below outlines the proposed mechanism of action for this class of anti-inflammatory agents.

Pharmacological Evaluation and Data

The anti-inflammatory potential of these novel steroidal derivatives has been assessed through a series of in vitro and in vivo assays.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained for representative [16α,17α-d] isoxazoline and oxime derivatives of 9α-fluoroprednisolone (FP).

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (Prednisolone = 1.0) |

| Prednisolone | 1.0 |

| FP-ISO-21AC | 5.0 |

| FP-ISO-21OH | 5.3 |

Data from in vitro studies using rat liver cytosol.

Table 2: Inhibition of Nitric Oxide (NO) Production

| Compound | IC50 for NO Inhibition (nM) | Relative Potency (Prednisolone = 1.0) |

| Prednisolone | 126 | 1.0 |

| FP16CM | ~137 | 0.92 |

| FP16CMAc | ~66 | 1.9 |

Data from LPS-stimulated RAW 264.7 murine macrophage cells.

Table 3: In Vitro Plasma Half-Life

| Compound | Half-life in Rat Plasma (minutes) |

| FP-ISO-21AC | 2.1 |

| FP-OXIM-21AC | 4.2 |

| FP-ISO-21OH | 92.2 |

| FP-OXIM-21OH | 110.2 |

Experimental Protocols for Pharmacological Assays

-

Preparation of Cytosol: Rat liver cytosol is prepared by homogenization and centrifugation to isolate the cytosolic fraction containing glucocorticoid receptors.

-

Competitive Binding: The cytosolic preparation is incubated with a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the test compounds.

-

Separation of Bound and Unbound Ligand: The bound and free radioligand are separated using a suitable method, such as dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined to calculate the relative binding affinity.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.

-

Cell Stimulation: The cells are pre-treated with various concentrations of the test compounds for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The IC50 value for the inhibition of NO production is calculated for each compound.

-

Animal Model: The assay is performed on rats or mice.

-

Induction of Inflammation: A solution of croton oil in a suitable vehicle is applied topically to the inner surface of one ear to induce inflammation and edema.

-

Drug Application: The test compounds are applied topically to the same ear, either concurrently with or shortly after the croton oil application.

-

Measurement of Edema: At a specified time point after induction, the animals are euthanized, and a standard-sized punch biopsy is taken from both the treated and untreated ears. The difference in weight between the two biopsies is a measure of the edema.

-

Evaluation of Systemic Effects: To assess systemic side effects, parameters such as body weight, thymus weight, and plasma corticosterone levels are measured after several consecutive days of drug treatment.

Conclusion and Future Directions

The development of steroidal anti-inflammatory agents with a [16α,17α-d] isoxazoline or oxime moiety represents a promising application of the antedrug concept. The available data indicate that these compounds can possess high glucocorticoid receptor binding affinity and potent local anti-inflammatory activity, while their metabolic lability in plasma suggests the potential for a reduced systemic side effect profile. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel class of anti-inflammatory agents.

An In-depth Technical Guide to the Target Identification and Validation of Anti-inflammatory Agent 55, a Novel NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammatory diseases represent a significant global health burden, and the NLRP3 inflammasome has emerged as a key driver in a multitude of these pathologies. This document provides a comprehensive technical guide on the target identification and validation of a novel therapeutic candidate, designated Anti-inflammatory Agent 55 (AIA-55), a potent and selective inhibitor of the NLRP3 inflammasome. We detail the experimental methodologies employed to elucidate its mechanism of action, confirm target engagement, and validate its therapeutic potential in preclinical models. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into a structured approach for advancing novel anti-inflammatory agents from discovery to preclinical validation.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1][2] It acts as a sensor for a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2][3] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[2] Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1][2] This process also triggers a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D.[2]

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically through the activation of the NF-κB signaling pathway by stimuli such as lipopolysaccharide (LPS).[2][4][5]

-

Activation (Signal 2): A second stimulus, such as extracellular ATP, pore-forming toxins, or crystalline substances, triggers the assembly and activation of the inflammasome complex.[4][5]

Given its central role in inflammation, the aberrant activation of the NLRP3 inflammasome is implicated in a variety of chronic inflammatory diseases, making it a prime therapeutic target.[2][4][6]

Target Identification of this compound

The initial phase of our investigation focused on identifying the molecular target of AIA-55, a compound identified through a high-throughput phenotypic screen for inhibitors of IL-1β release.

Experimental Approach: Affinity-Based Target Identification

To identify the direct binding partner of AIA-55, we employed a photo-affinity chromatography approach.[7][8][9] This technique involves chemically modifying the small molecule to incorporate a photoreactive group and an affinity tag (e.g., biotin).[7][8]

Data Presentation: Target Identification Summary

| Experiment | Methodology | Key Findings |

| Photo-affinity Pulldown | AIA-55 was derivatized with a photoreactive crosslinker and a biotin tag. The probe was incubated with cell lysates, exposed to UV light to induce covalent crosslinking, and pulled down with streptavidin beads. | A specific protein band was consistently pulled down with the AIA-55 probe but not with a control probe. |

| Mass Spectrometry | The protein band was excised from the gel and subjected to tryptic digestion followed by LC-MS/MS analysis. | The protein was identified as NLRP3 with high confidence. |

| Western Blot Confirmation | The pulldown eluate was probed with an anti-NLRP3 antibody. | The presence of NLRP3 in the AIA-55 pulldown was confirmed. |

Experimental Protocol: Photo-affinity Chromatography

-

Probe Synthesis: Synthesize an AIA-55 derivative containing a diazirine photoreactive group and a terminal alkyne for click chemistry-based biotinylation.

-

Cell Lysis: Prepare a lysate from THP-1 monocytes, a human cell line that expresses all components of the NLRP3 inflammasome.

-

Probe Incubation: Incubate the cell lysate with the AIA-55 photo-affinity probe.

-

UV Crosslinking: Expose the lysate-probe mixture to UV light (365 nm) to induce covalent crosslinking of the probe to its binding partner(s).[8]

-

Biotinylation: Add a biotin-azide tag to the probe via a copper-catalyzed click reaction.

-

Affinity Purification: Capture the biotinylated probe-protein complexes using streptavidin-coated magnetic beads.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.

-

Analysis: Separate the eluted proteins by SDS-PAGE, visualize by silver staining, and identify unique bands by mass spectrometry.[8]

Visualization: Target Identification Workflow

Caption: Workflow for the photo-affinity-based target identification of AIA-55.

Target Engagement and Validation

Following the identification of NLRP3 as the putative target of AIA-55, we conducted a series of experiments to confirm direct engagement in a cellular context and to validate its functional consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells.[10][11][12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[12]

| Assay | Metric | AIA-55 | MCC950 (Control) |

| Isothermal Dose-Response CETSA | EC50 of Thermal Stabilization | 120 nM | 50 nM |

| Thermal Shift CETSA | ΔTm at 10 µM | +4.2 °C | +5.5 °C |

-

Cell Treatment: Treat THP-1 cells with varying concentrations of AIA-55 or vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

-

Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated proteins.

-

Detection: Analyze the amount of soluble NLRP3 remaining in the supernatant by Western blot or an immunoassay format like AlphaScreen®.[10]

-

Data Analysis: Plot the amount of soluble NLRP3 as a function of temperature to generate melting curves and determine the shift in melting temperature (ΔTm) or as a function of compound concentration at a fixed temperature to determine the EC50 of stabilization.[10]

In Vitro Functional Assays

To validate that AIA-55's engagement of NLRP3 translates into functional inhibition of the inflammasome, we performed a series of in vitro assays using primary human peripheral blood mononuclear cells (PBMCs) and the THP-1 monocytic cell line.

| Assay | Cell Type | Stimulation | Readout | AIA-55 IC50 | MCC950 IC50 |

| IL-1β Release | LPS-primed PBMCs | Nigericin | ELISA | 85 nM | 30 nM |

| Caspase-1 Activity | LPS-primed THP-1 | ATP | Fluorogenic Assay | 105 nM | 45 nM |

| Pyroptosis (LDH Release) | LPS-primed THP-1 | ATP | Colorimetric Assay | 150 nM | 60 nM |

| ASC Speck Formation | LPS-primed THP-1 | Nigericin | Immunofluorescence | 130 nM | 55 nM |

-

IL-1β Release Assay:

-

Prime PBMCs or THP-1 cells with LPS (1 µg/mL) for 3-4 hours to induce pro-IL-1β and NLRP3 expression.[2]

-

Pre-treat cells with a dose range of AIA-55 or control for 1 hour.

-

Stimulate with a NLRP3 activator such as nigericin (5 µM) or ATP (5 mM) for 1-2 hours.[2]

-

Collect the supernatant and quantify the concentration of secreted IL-1β using an ELISA kit.[13]

-

-

Caspase-1 Activity Assay:

-

Following priming and treatment as above, lyse the cells.

-

Measure caspase-1 activity in the lysate using a fluorogenic substrate (e.g., Z-YVAD-AFC).

-

-

Pyroptosis Assay (LDH Release):

-

ASC Speck Formation Assay:

-

Prime and stimulate cells grown on coverslips.

-

Fix and permeabilize the cells.

-

Stain for the ASC protein using a specific antibody and a fluorescent secondary antibody.

-

Visualize the formation of large ASC oligomers ("specks") by fluorescence microscopy.[16]

-

Visualization: NLRP3 Inflammasome Signaling Pathway

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of AIA-55.

In Vivo Validation

To assess the therapeutic potential of AIA-55 in a disease-relevant context, we utilized a murine model of peritonitis, a well-established model of NLRP3-driven inflammation.[17][18][19]

Data Presentation: In Vivo Efficacy in a Mouse Model of Peritonitis

| Treatment Group | Dose (mg/kg, i.p.) | Peritoneal IL-1β (pg/mL) | Peritoneal Neutrophil Count (x10^6) |

| Vehicle | - | 1250 ± 150 | 8.5 ± 1.2 |

| AIA-55 | 20 | 450 ± 80 | 3.2 ± 0.8 |

| MCC950 | 20 | 380 ± 75 | 2.8 ± 0.6 |

Experimental Protocol: LPS-Induced Peritonitis in Mice

-

Animal Model: Use C57BL/6 mice.

-

Dosing: Administer AIA-55, MCC950, or vehicle intraperitoneally (i.p.) 1 hour prior to the inflammatory challenge.

-

Induction of Peritonitis: Inject mice i.p. with LPS (10 mg/kg) to induce peritonitis.[17]

-

Sample Collection: After 6 hours, euthanize the mice and perform a peritoneal lavage to collect peritoneal fluid.

-

Analysis:

-

Measure the concentration of IL-1β in the peritoneal lavage fluid by ELISA.

-

Count the number of recruited neutrophils in the lavage fluid using flow cytometry.

-

Visualization: In Vivo Experimental Workflow

Caption: Workflow for the in vivo validation of AIA-55 in a mouse model of peritonitis.

Conclusion

The comprehensive data presented in this guide strongly support the identification and validation of NLRP3 as the direct molecular target of the novel anti-inflammatory agent, AIA-55. Through a systematic approach involving affinity-based target identification, confirmation of target engagement using CETSA, and robust in vitro and in vivo functional validation, we have established a clear mechanism of action for AIA-55. Its ability to potently and selectively inhibit the NLRP3 inflammasome, leading to a reduction in pro-inflammatory cytokine release and inflammatory cell recruitment, positions AIA-55 as a promising therapeutic candidate for the treatment of NLRP3-driven inflammatory diseases. Further preclinical development, including comprehensive safety and pharmacokinetic studies, is warranted.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Cellular Models and Assays to Study NLRP3 Inflammasome Biology | Semantic Scholar [semanticscholar.org]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | Semantic Scholar [semanticscholar.org]

- 7. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assays for Measuring the Role of MIF in NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]

- 17. The NLRP3 Inflammasome Has a Critical Role in Peritoneal Dialysis-Related Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Negative regulation of Nod‐like receptor protein 3 inflammasome activation by T cell Ig mucin‐3 protects against peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NLRP3 inflammasome activation in neutrophils directs early inflammatory response in murine peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

"pharmacokinetics and pharmacodynamics of Anti-inflammatory agent 55"

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Anti-inflammatory Agent 55 (Exemplified by Ibuprofen)

Disclaimer: "this compound" is a hypothetical designation. This document uses Ibuprofen, a well-characterized non-steroidal anti-inflammatory drug (NSAID), as a representative agent to illustrate the principles of pharmacokinetic and pharmacodynamic analysis for this class of compounds.

Introduction

Ibuprofen is a widely used NSAID derived from propionic acid, first introduced in the 1960s.[1] It exhibits analgesic, anti-inflammatory, and antipyretic properties, making it a cornerstone for the management of mild to moderate pain, fever, and various inflammatory conditions.[1][2] Like other NSAIDs, its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[3] This guide provides a detailed overview of the pharmacokinetics, pharmacodynamics, and associated experimental methodologies relevant to researchers, scientists, and drug development professionals.

Pharmacokinetics

The disposition of Ibuprofen in the body is characterized by rapid absorption, high plasma protein binding, extensive metabolism, and efficient renal excretion of its metabolites. It is administered as a racemic mixture of R-(-)-Ibuprofen and S-(+)-Ibuprofen; the S-enantiomer is responsible for most of the pharmacological activity.[4] A significant portion of the R-enantiomer undergoes unidirectional conversion to the active S-enantiomer in vivo.[1][4]

Absorption

Following oral administration, Ibuprofen is rapidly and almost completely absorbed from the gastrointestinal tract.[5][6] Peak plasma concentrations are typically reached within 1 to 2 hours.[1][2] The rate of absorption can be slightly reduced when taken with food, leading to a delayed time to maximum concentration (Tmax), but the overall extent of absorption (bioavailability) is not significantly affected.[1][7]

Distribution

Ibuprofen is extensively bound to plasma proteins, primarily albumin (>99%).[1][7] This high degree of protein binding limits its volume of distribution, which is approximately 0.1 L/kg.[1] Despite this, Ibuprofen effectively distributes into synovial fluid, which is considered a key site of action for its anti-inflammatory effects in arthritic conditions.[5]

Metabolism

Ibuprofen is almost completely metabolized in the liver prior to excretion, with very little of the drug being excreted unchanged.[4][6] The primary metabolic pathway is oxidation, mediated mainly by the cytochrome P450 enzymes CYP2C9 and, to a lesser extent, CYP2C8.[6][7] This process yields several major inactive metabolites, including hydroxylated and carboxylated derivatives.[1][4] An important metabolic feature is the enzymatic conversion of the less active R-enantiomer to the pharmacologically potent S-enantiomer via alpha-methylacyl-CoA racemase.[1][4]

Excretion

The metabolites of Ibuprofen are primarily excreted in the urine, with more than 90% of an administered dose eliminated via this route.[1][2] Elimination is rapid and essentially complete within 24 hours after the last dose.[1] The elimination half-life of Ibuprofen is short, typically ranging from 1.8 to 2 hours.[1][2]

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters for orally administered Ibuprofen in healthy adults.

Table 1: Key Pharmacokinetic Parameters of Ibuprofen

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | 80-100% | [8] |

| Time to Peak Plasma Conc. (Tmax) | 1 - 2 hours | [1][2] |

| Plasma Protein Binding | >99% | [1][7] |

| Apparent Volume of Distribution (Vd) | ~0.1 L/kg | [1] |

| Elimination Half-Life (t½) | 1.8 - 2.0 hours | [1][2][9] |

| Primary Metabolism | Hepatic (CYP2C9, CYP2C8) | [6][7] |

| Primary Route of Excretion | Renal (as metabolites) | [1][4][7] |

Pharmacodynamics

Mechanism of Action

The primary mechanism of action for Ibuprofen is the non-selective and reversible inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[1][3][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2).[10] PGH2 is the precursor to a variety of prostanoids, including prostaglandins (PGE2, PGI2, etc.) and thromboxane A2 (TxA2), which are key mediators of inflammation, pain, and fever.[4][10]

-

Inhibition of COX-2: This is largely responsible for the desired anti-inflammatory, analgesic, and antipyretic effects of Ibuprofen.[1] COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.

-

Inhibition of COX-1: This is associated with some of the common side effects of NSAIDs, particularly gastrointestinal issues.[1][3] COX-1 is a constitutive enzyme involved in homeostatic functions, including the production of prostaglandins that protect the gastric mucosa.

The S-enantiomer of Ibuprofen is a more potent inhibitor of both COX enzymes compared to the R-enantiomer.[4][10]

Signaling Pathway

The diagram below illustrates the arachidonic acid cascade and the inhibitory action of Ibuprofen.

Key Experimental Protocols

This section details representative methodologies for evaluating the pharmacokinetic and pharmacodynamic properties of an agent like Ibuprofen.

Pharmacokinetic Analysis: Determination of Plasma Concentration

A common method for quantifying Ibuprofen in human plasma is High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Objective: To measure the concentration of Ibuprofen in plasma samples collected over time following drug administration.

-

Sample Preparation:

-

To a 1.0 mL aliquot of human plasma, add a known concentration of an internal standard (e.g., gemfibrozil).

-

Precipitate plasma proteins by adding 2.0 mL of acetonitrile or methanol.

-

Vortex the mixture for 1 minute, then centrifuge at 3000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

Chromatographic Conditions:

-

System: Agilent 1200 series or equivalent HPLC system.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01M dibasic ammonium phosphate), adjusted to an acidic pH (e.g., pH 5.5). The ratio is typically isocratic, for example, 55:45 (v/v).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detector set at a wavelength of 220 nm.

-

Injection Volume: 25 µL.

-

-

Data Analysis: A calibration curve is generated by plotting the peak area ratio of Ibuprofen to the internal standard against known concentrations. The concentration of Ibuprofen in the study samples is then calculated from this curve.

Pharmacodynamic Analysis: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a classical and reliable method for assessing the acute anti-inflammatory activity of NSAIDs.

-

Objective: To evaluate the ability of the test agent to reduce acute inflammation.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Divide animals into groups (e.g., control, vehicle, standard drug like Indomethacin, and test agent groups at various doses).

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, standard drug, or test agent orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

-

Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

-

Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Pharmacodynamic Analysis: In Vitro COX Inhibition Assay

This assay determines the inhibitory potency (IC50) of a test agent against COX-1 and COX-2 enzymes.

-

Objective: To quantify the concentration of the test agent required to inhibit 50% of the activity of COX-1 and COX-2 enzymes.

-

Methodology (Enzyme Immunoassay - EIA):

-

Purified ovine or human COX-1 and COX-2 enzymes are used.

-

In separate wells of a 96-well plate, incubate the enzyme (either COX-1 or COX-2) with various concentrations of the test agent (e.g., Ibuprofen) or vehicle for a short pre-incubation period at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

-

Allow the reaction to proceed for a specified time (e.g., 2 minutes).

-

Stop the reaction and measure the amount of Prostaglandin E2 (PGE2) produced using a competitive ELISA kit.

-

-

Data Analysis: The concentration of PGE2 is inversely proportional to the inhibitory activity of the test agent. A dose-response curve is generated by plotting the percentage of COX inhibition versus the logarithm of the test agent concentration. The IC50 value is then calculated from this curve. The ratio of IC50 (COX-1 / COX-2) provides an index of the agent's selectivity.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a human pharmacokinetic study.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. Determination of Ibuprofen in human plasma by high-performance liquid chromatography: validation and application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. ijpras.com [ijpras.com]

- 9. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of ibuprofen in human plasma by rapid and sensitive reversed-phase high-performance liquid chromatography:application to a single dose pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of the Anti-inflammatory Agent Nimesulide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Nimesulide, a nonsteroidal anti-inflammatory drug (NSAID). As a Biopharmaceutics Classification System (BCS) Class II compound, Nimesulide is characterized by low aqueous solubility and high permeability, which presents significant challenges for its formulation and bioavailability.[1][2][3] This document details the physicochemical properties of Nimesulide, methodologies to enhance its solubility, and critical stability considerations.

Solubility Profile of Nimesulide

The therapeutic efficacy of an orally administered drug like Nimesulide is critically dependent on its solubility in the gastrointestinal tract. Nimesulide's practical insolubility in water can lead to low and variable bioavailability.[1]

Aqueous Solubility

Nimesulide exhibits very poor solubility in aqueous media, a key factor that can limit its dissolution rate and subsequent absorption.

Table 1: Aqueous Solubility of Nimesulide

| Compound | Solvent | Solubility |

| Nimesulide | Water | < 0.02 mg/mL (< 20 µg/mL)[1] |

Strategies for Solubility Enhancement

To overcome the challenge of poor solubility, various formulation strategies have been explored. One effective approach is the preparation of solid dispersions using mechanochemical techniques, which can enhance the dissolution rate by creating amorphous complexes with various excipients.[1]

Table 2: Enhanced Solubility of Nimesulide in Solid Dispersions

| Excipient / System | Technique | Outcome |

| Arabinogalactan (AG) | Mechanochemistry | Increased solubility and enhanced permeation across an artificial membrane compared to pure Nimesulide.[1] |

| Disodium salt of glycyrrhizic acid (Na₂GA) | Mechanochemistry | Increased solubility and demonstrated the best results in dose-dependently reducing inflammation in vivo, suggesting improved bioavailability.[1] |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Mechanochemistry | Increased solubility and enhanced permeation. HP-β-CD is noted for its higher water solubility and lower toxicity compared to other cyclodextrins for oral applications.[1] |

| Magnesium Carbonate (MgCO₃) | Mechanochemistry | A significant anti-inflammatory effect was observed, suggesting an increase in bioavailability likely due to increased solubility.[1] |

| Ciprofloxacin (Antibiotic) | Mechanochemistry | Formation of a drug-drug salt enhanced the solubility of the NSAID.[4] |

Stability Profile of Nimesulide

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Stability studies for NSAIDs often focus on degradation in response to factors like light, pH, and temperature.

Photostability

While specific photodegradation pathways for Nimesulide were not detailed in the reviewed literature, many NSAIDs are known to be susceptible to degradation upon exposure to light.[5] For instance, studies on Diclofenac and Naproxen have shown clear degradation with the formation of various photoproducts.[5] Therefore, protecting Nimesulide formulations from light is a critical consideration during manufacturing, packaging, and storage.[5]

Chemical Stability in Formulations

The chemical stability of Nimesulide can be influenced by the excipients used in its formulation. The formation of co-crystals and solid dispersions, while enhancing solubility, must also be evaluated for its impact on the long-term stability of the drug.[2] Studies on mutual prodrugs of other NSAIDs, like ibuprofen and indomethacin, have shown that this approach can yield compounds with good stability at acidic pH, which is relevant for oral administration.[6]

Stability in Biological Matrices

For analytical and toxicological assessments, the stability of NSAIDs in biological samples like urine is important. A study on various NSAIDs demonstrated that while most remained stable, some were affected by freeze-thaw cycles and high temperatures, highlighting the need for controlled storage conditions for analytical samples.[7]

Experimental Protocols

This section outlines methodologies relevant to the assessment of solubility and stability for anti-inflammatory agents like Nimesulide.

Protocol for Solubility Determination of Solid Dispersions

This protocol is based on the methods used to evaluate Nimesulide complexes.[1]

-

Preparation of Solid Dispersions: Nimesulide and a selected excipient (e.g., HP-β-CD) are intensively mixed in a high-energy ball mill.

-

Equilibrium Solubility Measurement: An excess amount of the prepared solid dispersion is added to a known volume of purified water in a sealed container.

-

Incubation: The suspension is agitated in a thermostated shaker at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Preparation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved particles.

-

Quantification: The concentration of Nimesulide in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol for Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to predict passive intestinal absorption.[1]

-

Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., lecithin in dodecane) to form an artificial membrane.

-

Donor Solution: A solution of the test compound (e.g., Nimesulide solid dispersion dissolved in a buffer solution mimicking intestinal pH) is added to the wells of the donor plate.

-

Acceptor Solution: A buffer solution is added to the wells of the acceptor plate.

-

Incubation: The donor plate is placed on top of the acceptor plate, allowing the compound to permeate through the artificial membrane. The "sandwich" is incubated for a set period (e.g., 4-16 hours) at room temperature.

-

Analysis: The concentration of the compound in both the donor and acceptor wells is measured using HPLC-UV or a similar analytical technique. Permeability is calculated based on these concentrations.

Protocol for Photostability Testing

This is a general protocol based on studies of other NSAIDs.[5]

-

Sample Preparation: Prepare solutions of Nimesulide in a relevant solvent (e.g., aqueous buffer) at a known concentration.

-

Light Exposure: Irradiate the solutions with a light source capable of emitting a standardized output (e.g., 254 nm UV lamp) for a defined period. A control sample should be kept in the dark under the same temperature conditions.

-

Time-Point Analysis: At various time intervals, withdraw aliquots from both the irradiated and control samples.

-

Degradation Analysis: Analyze the samples by HPLC to quantify the remaining concentration of the parent drug and identify the formation of any degradation products.

-

Kinetics: Determine the kinetics of the photodegradation process.

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate key experimental and biological processes.

Caption: Experimental Workflow for Solubility and Permeability Enhancement.

Most NSAIDs exert their therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.[6][8]

Caption: Simplified Cyclooxygenase (COX) Signaling Pathway Inhibition.

References

- 1. Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globethesis.com [globethesis.com]

- 4. Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cheminformatics.imedpub.com [cheminformatics.imedpub.com]

- 7. Stability of nonsteroidal anti-inflammatory drugs in urine and solution: effects of degradation on analytical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Activity of Agent 55: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agent 55, also identified as compound 9j, is a novel derivative of Coixol, a benzoxazolinone originally extracted from Coix lacryma-jobi L. var. ma-yuen Stapf. Emerging research has highlighted its potential as a potent anti-inflammatory agent. This technical guide synthesizes the current understanding of the in vitro anti-inflammatory properties of Agent 55, providing an in-depth look at its mechanism of action and the experimental protocols used for its evaluation.

Core Anti-inflammatory Activity

In vitro studies have demonstrated that Agent 55 exhibits significant anti-inflammatory effects. The primary mechanism of action is centered on the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. While specific quantitative data for Agent 55 (compound 9j) is not publicly available, studies on a series of Coixol derivatives have shown that compounds with a nitrofuran moiety, such as Agent 55, display more pronounced anti-inflammatory activity than the parent compound Coixol and the well-established anti-inflammatory drug, celecoxib.

The anti-inflammatory activity of a closely related and highly potent derivative, compound 9c (also known as Anti-inflammatory agent 54), has been quantified, providing a benchmark for the potential efficacy of this class of compounds.

Quantitative Data Summary

As specific quantitative data for Agent 55 (compound 9j) is not available in the public domain, the following table summarizes the data for the closely related and highly active Coixol derivative, compound 9c.

| Compound | Assay | Cell Line | Stimulant | IC50 Value | Reference |

| Compound 9c | Nitric Oxide (NO) Production Inhibition | RAW264.7 | LPS | 0.8 µM | [1][2][3][4] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of Agent 55 are attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.

By inhibiting the NF-κB pathway, Agent 55 leads to the downregulation of several key inflammatory mediators:

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme responsible for the production of nitric oxide (NO), a key inflammatory signaling molecule.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to systemic inflammation.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with a significant role in the inflammatory cascade.

-

Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses.

The suppression of these molecules collectively contributes to the potent anti-inflammatory profile of Agent 55 observed in in vitro models.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by Agent 55.

Experimental Workflow Diagram

Caption: General workflow for in vitro anti-inflammatory assays.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments used to characterize the in vitro anti-inflammatory activity of Agent 55.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well plates for NO assay, 24-well plates for cytokine analysis, 6-well plates for Western blot).

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with varying concentrations of Agent 55 (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

Incubate for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Procedure:

-

After the treatment period, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.

-

Cytokine Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

-

Briefly, coat a 96-well plate with the capture antibody for the specific cytokine overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

After another incubation and wash, add the TMB substrate solution to develop the color.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

Western Blot Analysis for iNOS and NF-κB Pathway Proteins

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (iNOS, p-p65, p-IκBα) in cell lysates.

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for iNOS, phosphorylated p65, phosphorylated IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion

Agent 55, a Coixol derivative, demonstrates promising in vitro anti-inflammatory activity by targeting the NF-κB signaling pathway, thereby reducing the production of key pro-inflammatory mediators. While further studies are needed to provide detailed quantitative data on its potency, the available information suggests it is a strong candidate for further development as an anti-inflammatory therapeutic. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Agent 55 and other novel anti-inflammatory compounds.

References

Preliminary Toxicity Profile of "Anti-inflammatory Agent 55": A Compound of Ambiguous Identity

Disclaimer: The term "Anti-inflammatory agent 55" does not refer to a single, universally recognized compound. Literature and commercial sources use this designation for different substances. This guide presents a preliminary toxicity and activity profile for two distinct entities identified as "this compound" in the available literature: a synthetic derivative of Coixol and an acetylated extract of Citrullus colocynthis. Researchers should exercise caution and verify the specific identity of any substance referred to by this name.

Section 1: this compound (Compound 9j), a Coixol Derivative

This compound is described as a derivative of Coixol with demonstrated anti-inflammatory properties. The available data primarily focuses on its mechanism of action and in vitro efficacy.

Data Presentation

Table 1: In Vitro Efficacy of this compound (Compound 9j)

| Assay | Cell Line | Parameter Measured | Result (IC50) |

|---|

| Lipopolysaccharide (LPS)-induced inflammation | RAW264.7 macrophages | Nitric Oxide (NO) Production | 0.8 µM[1] |

Table 2: In Vivo Efficacy of this compound (Compound 9j)

| Model | Outcome | Result |

|---|

| Mouse Auricular Edema | Anti-inflammatory activity | Exerted in vivo anti-inflammatory activity[1] |

Mechanism of Action

This compound (compound 9j) is reported to exert its effects through the inhibition of the NF-κB signaling pathway. This leads to the downregulation of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β)[1].

Mandatory Visualization: Signaling Pathway

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the studies involving this compound (compound 9j) are not provided in the available search results. The data is sourced from a supplier's product page which summarizes the findings without detailing the methodologies.

Section 2: Acetylated Colocynth Extract (Cited as Anti-inflammatory Agent[2])

An Egyptian Herbal Monograph refers to acetylated colocynth extract as an "effective local anti-inflammatory agent (55)"[2][3][4]. The number (55) in this context is a citation within the source document. The monograph provides data on the anti-inflammatory and toxic properties of extracts from Citrullus colocynthis.

Data Presentation

Table 3: Anti-inflammatory Activity of C. colocynthis Extracts in Carrageenan-Induced Paw Edema Model

| Extract Type | Percent Reduction of Edema (%) |

|---|---|

| Colocynth Extract | 45.39[2] |

| Hydrolyzed Extract | 54.11[2] |

| Acetylated Extract | 64.95[2] |

| Voltarin Emulgel® (Control) | 63.35[2] |

Table 4: Acute Toxicity of Methanolic Extract of C. colocynthis Dried Fruit Pulp in Albino Mice

| Parameter | Observation |

|---|---|

| LD50 | 1000 mg/kg body weight[2] |

| Mortality | 100% within four days[2] |

| Body Weight | Significant decrease (p < 0.05)[2] |

| Histopathology | Confirmed toxic effects[2] |

Experimental Protocols

1. Carrageenan-Induced Paw Edema:

-

Animal Model: Albino rats.

-

Inducing Agent: Carrageenan.

-

Test Articles: Topical gel formulations (5% sodium carboxymethyl cellulose) containing 3% of colocynth extract, hydrolyzed extract, or acetylated extract.

-

Control: Commercial Voltarin Emulgel®.

-

Procedure: The anti-inflammatory activity was assessed by measuring the reduction in paw edema induced by carrageenan. The percentage reduction of edema was calculated and compared among the different extracts and the control[2].

2. Acute Toxicity Study:

-

Animal Model: Albino mice (NMRI).

-

Test Article: Methanolic extract of dried fruit pulp of C. colocynthis.

-

Procedure: The study was conducted to determine the acute median lethal dose (LD50). A significant decrease in the body weight of the test animals was noted. Mortality was recorded over four days of the experiment. Histopathological studies were performed to confirm the toxic effects[2].

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the acute toxicity study of C. colocynthis extract.

References

Structure-Activity Relationship of Anti-inflammatory Agent 55 Analogs: A Technical Guide to NLRP3 Inflammasome Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a novel class of anti-inflammatory agents targeting the NLRP3 inflammasome. The focus is on analogs of potent inhibitors, including the diphenylamine derivative designated as compound 19 (NLRP3-IN-55), a promising lead for the development of therapeutics against a wide range of inflammatory diseases. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes the underlying molecular pathways.

Introduction: Targeting the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It is a multi-protein complex that, upon activation by a diverse array of danger signals, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[2][3] While essential for host defense, aberrant NLRP3 inflammasome activation is a key driver in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including gout, type 2 diabetes, atherosclerosis, Alzheimer's disease, and some cancers.[4][5] Consequently, the development of small molecule inhibitors that specifically target the NLRP3 inflammasome is a highly promising therapeutic strategy.[3][5]

Recent research has led to the discovery of several classes of potent NLRP3 inhibitors. This guide will focus on the SAR of diphenylamine analogs, exemplified by the potent inhibitor, compound 19 (NLRP3-IN-55), and will also draw comparisons with other significant chemical scaffolds such as benzimidazoles and benzenesulfonamides to provide a broader understanding of the chemical features governing NLRP3 inhibition.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro inhibitory activities of various analogs against the NLRP3 inflammasome. The primary endpoint for activity is the half-maximal inhibitory concentration (IC50) for the suppression of IL-1β release in lipopolysaccharide (LPS)-primed macrophages stimulated with an NLRP3 activator like ATP or nigericin.

Diphenylamine Analogs (Analogs of "Agent 55")

A recent study designed a series of novel diphenylamine derivatives based on lead compounds H20 and H28, resulting in the identification of compound 19 (NLRP3-IN-55) with significantly enhanced potency.[6]

| Compound | Structure | R1 | R2 | IC50 (µM) for IL-1β Inhibition |

| H20 (Lead) | Diphenylamine core | (Undisclosed) | (Undisclosed) | >10 |

| H28 (Lead) | Diphenylamine core | (Undisclosed) | (Undisclosed) | >10 |

| 19 (NLRP3-IN-55) | Diphenylamine core | (Optimized) | (Optimized) | 0.34 |

Data synthesized from Bioorganic & Medicinal Chemistry, 2024.[6]

Key SAR Insights for Diphenylamine Analogs: [6]

-

Core Scaffold: The diphenylamine core serves as a crucial scaffold for NLRP3 inhibitory activity.

-

Substituent Optimization: Systematic modification of substituents on the phenyl rings led to a dramatic increase in potency from the initial lead compounds (H20, H28) to the optimized compound 19. The precise nature of these optimal substituents is detailed in the source publication.

-

Direct Target Engagement: Mechanistic studies have confirmed that compound 19 directly binds to the NLRP3 protein with a dissociation constant (KD) of 0.45 µM, thereby blocking the assembly and activation of the inflammasome complex.[6]

Benzenesulfonamide Analogs

Modifications of a benzenesulfonamide scaffold have also yielded potent NLRP3 inhibitors, demonstrating the importance of specific structural features for activity.[7]

| Compound | Core Structure | Modifications | IC50 (µM) for IL-1β Inhibition |

| JC124 (Lead) | Benzenesulfonamide | - | >1 |

| 14 | Benzenesulfonamide | Modifications on the sulfonamide moiety | 0.55 ± 0.091 |

| 17 | Benzenesulfonamide | Modifications on the sulfonamide moiety | 0.42 ± 0.080 |

Data from the Journal of Medicinal Chemistry, 2018.[7]

Key SAR Insights for Benzenesulfonamide Analogs: [7]

-

Benzamide Substituents: The substituents on the benzamide portion of the molecule are critical for inhibitory activity.

-

Sulfonamide Moiety Tolerance: Modifications on the sulfonamide part of the scaffold are generally well-tolerated, allowing for the optimization of physicochemical properties.

Benzimidazole Analogs

A series of benzimidazole analogs of thiabendazole were synthesized and evaluated for their ability to inhibit NLRP3-dependent IL-1β production.[8]

| Compound | Core Structure | Modifications | IL-1β Inhibition |

| TBZ-09 | Benzimidazole | Varied substituents | Identified as a lead compound |

| TBZ-21 | Benzimidazole | Varied substituents | Identified as a lead compound |

Data from Molecules, 2017.[8]

Key SAR Insights for Benzimidazole Analogs: [8]

-

Benzimidazole Core: The benzimidazole scaffold is a viable starting point for the development of NLRP3 inhibitors.

-

Dose-Dependent Inhibition: Several compounds in this series demonstrated a dose-dependent reduction in IL-1β expression.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory agent 55 analogs.

In Vitro NLRP3 Inflammasome Inhibition Assay

This assay is the primary method for quantifying the potency of compounds in inhibiting NLRP3 inflammasome activation in immune cells.

Objective: To measure the IC50 value of test compounds for the inhibition of NLRP3-dependent IL-1β secretion.

Cell Lines:

-

Primary Murine Bone-Marrow-Derived Macrophages (BMDMs): Considered the gold standard for in vitro inflammasome studies.[9]

-

Human THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells. A common and reproducible model system.[10]

Protocol:

-

Cell Culture and Differentiation (for THP-1 cells):

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

To differentiate, seed cells in 96-well plates and treat with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.

-

After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

-

-

Priming (Signal 1):

-

Compound Treatment:

-

After the priming step, remove the LPS-containing medium.

-

Add fresh medium containing serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM).

-

Incubate for 1 hour to allow for cell penetration and target engagement.

-

-

Activation (Signal 2):

-

Add an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), to the wells.

-

Incubate for 1-2 hours to induce NLRP3 inflammasome assembly and activation.[9]

-

-

Sample Collection and Analysis:

-

Centrifuge the plates to pellet the cells.

-

Collect the cell culture supernatants for analysis.

-

Quantify the concentration of secreted IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-1β secretion for each compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

Cytotoxicity Assay (LDH Assay)

This assay is performed in parallel with the inflammasome inhibition assay to ensure that the observed reduction in IL-1β is not due to compound-induced cell death.

Objective: To measure the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Protocol:

-

Sample Collection:

-

Use the same cell culture supernatants collected from the NLRP3 inhibition assay.

-

-

LDH Measurement:

-

Use a commercially available LDH cytotoxicity assay kit.

-

Follow the manufacturer's protocol, which typically involves adding a reaction mixture containing a substrate and a dye to the supernatants.

-

Measure the absorbance at the specified wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).

-

Compounds that show significant LDH release at concentrations where they inhibit IL-1β secretion may have a confounding cytotoxic effect.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways and experimental procedures discussed in this guide.

Caption: Canonical two-signal pathway for NLRP3 inflammasome activation.

Caption: Iterative workflow for the discovery of potent NLRP3 inhibitors.

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and biological evaluation of novel diphenylamine analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]